1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropane-1-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. In one study, a series of novel trifluoromethyl pyrimidine derivatives were synthesized and tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µg/ml) | Control (Doxorubicin) |
---|---|---|---|
1 | PC3 | 10 | 5 |
2 | K562 | 8 | 4 |
3 | HeLa | 12 | 6 |
4 | A549 | 15 | 7 |
These findings suggest that certain derivatives of the compound may be more effective than traditional chemotherapeutics like doxorubicin, highlighting the need for further research into their mechanisms of action and potential clinical applications .
Antifungal Activity
In addition to anticancer properties, the compound has shown promising antifungal activity. A study evaluating various trifluoromethyl pyrimidine derivatives against fungal pathogens revealed that some compounds exhibited inhibition rates comparable to established antifungals. The results are presented in Table 2.
Compound | Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) |
---|---|---|---|
A | Botrytis cinerea | 96.76 | 96.45 |
B | Sclerotinia sclerotiorum | 82.73 | 83.34 |
C | Phomopsis sp. | 54.37 | - |
The data indicate that compounds derived from this chemical structure can effectively inhibit fungal growth, making them potential candidates for antifungal drug development .
Insecticidal Activity
The insecticidal properties of trifluoromethyl pyrimidine derivatives have also been explored. The compound was tested against species such as Spodoptera frugiperda and Mythimna separata. The results are summarized in Table 3.
Compound | Insect Species | Mortality Rate (%) at 500 µg/ml | Control (Chlorantraniliprole) |
---|---|---|---|
X | S. frugiperda | 70 | 90 |
Y | M. separata | 65 | 88 |
These findings suggest that the compound exhibits moderate insecticidal activity, warranting further investigation into its efficacy and mode of action against agricultural pests .
Case Studies
Case Study: Anticancer Efficacy of Trifluoromethyl Pyrimidines
A recent study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer effects using the MTT assay across multiple cancer cell lines. Notably, compounds with specific structural modifications displayed enhanced cytotoxicity compared to standard treatments, indicating a potential for developing new anticancer agents based on this scaffold .
Case Study: Antifungal Properties
Another investigation focused on the antifungal activity of synthesized trifluoromethyl pyrimidine derivatives against B. cinerea. Compounds were found to inhibit fungal growth effectively, with some achieving inhibition rates exceeding those of established antifungals like tebuconazole, suggesting a promising avenue for agricultural applications .
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-4-14-7(15-6)8(5-13)2-3-8/h1,4H,2-3H2 |
InChI Key |
JGWMXJVWSMQMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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